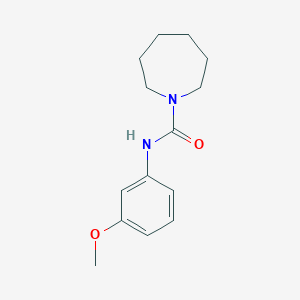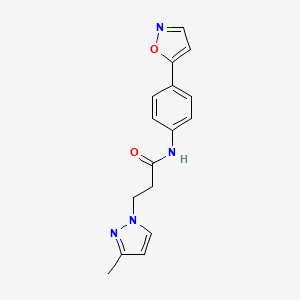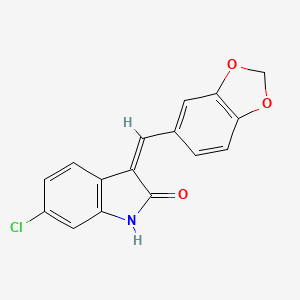![molecular formula C27H22N2O3 B7469854 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one, also known as FLP-41, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FLP-41 belongs to the class of chromen-2-one derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to exhibit anti-viral properties by inhibiting the replication of several viruses, including HIV-1 and HCV.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one is not fully understood, but it has been suggested to act through multiple pathways. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to inhibit the replication of several viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one in lab experiments is its relatively simple synthesis method. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one can be synthesized in both small and large scales, making it readily available for research purposes. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been extensively studied for its potential therapeutic applications, which provides a strong foundation for further research. However, one of the limitations of using 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one in lab experiments is its potential toxicity. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the research on 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one. One of the potential applications of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one in these diseases. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has shown promise as a potential anti-cancer agent, and further studies are needed to determine its effectiveness in different types of cancers. Furthermore, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to exhibit anti-viral properties, and further studies are needed to determine its potential as an anti-viral agent. Overall, the research on 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has provided a strong foundation for further studies on its potential therapeutic applications.
Métodos De Síntesis
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one can be synthesized using a multi-step reaction process that involves the condensation of 9H-fluorenone with piperazine and the subsequent reaction of the resulting product with 3-bromo-4-hydroxycoumarin. The final product is obtained through purification by column chromatography. The synthesis of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported in several scientific journals, and the compound has been synthesized in both small and large scales.
Propiedades
IUPAC Name |
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(23-17-18-7-1-6-12-24(18)32-27(23)31)29-15-13-28(14-16-29)25-21-10-4-2-8-19(21)20-9-3-5-11-22(20)25/h1-12,17,25H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZKYQTQALLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=CC=CC=C6OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)

